molecular formula C19H16O5 B2999374 methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate CAS No. 449738-25-4

methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate

Cat. No.: B2999374
CAS No.: 449738-25-4
M. Wt: 324.332
InChI Key: WSKITRCJXGSZJN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(19(21)22-2)24-14-8-9-15-17(10-14)23-11-16(18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKITRCJXGSZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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